![molecular formula C10H8N2O3 B1343655 Methyl 3-formyl-1H-indazole-6-carboxylate CAS No. 885518-86-5](/img/structure/B1343655.png)
Methyl 3-formyl-1H-indazole-6-carboxylate
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Overview
Description
“Methyl 3-formyl-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It is used in organic synthesis . The compound appears as a solid and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-formyl-1H-indazole-6-carboxylate” were not found, there are several synthetic approaches to indazoles, including transition metal-catalyzed reactions and reductive cyclization reactions . More detailed synthesis routes can be found in the literature.Molecular Structure Analysis
The InChI code for “Methyl 3-formyl-1H-indazole-6-carboxylate” is 1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-12-9(7)5-13/h2-5H,1H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“Methyl 3-formyl-1H-indazole-6-carboxylate” is a solid at room temperature . It has a molecular weight of 204.19 . The compound is soluble in water .Scientific Research Applications
Enthalpy and Structural Studies
The enthalpy of formation for various indazole derivatives, including methyl 1H-indazole-6-carboxylic methyl ester, has been experimentally determined, providing valuable insights into their thermodynamic properties. This research contributes to the understanding of the energetic and structural influence of carbonyl and acetate groups on these compounds (Orozco-Guareño et al., 2019). Additionally, the structures of fluorinated NH-indazoles, including derivatives similar to methyl 3-formyl-1H-indazole-6-carboxylate, have been analyzed using X-ray crystallography and magnetic resonance spectroscopy, offering insights into the impact of halogen substitution on supramolecular structures (Teichert et al., 2007).
Synthetic Methodologies
Synthetic approaches to indazole derivatives highlight the versatility of methyl 3-formyl-1H-indazole-6-carboxylate in chemical synthesis. For instance, potassium persulfate mediated chemodivergent C-3 functionalization of 2H-indazoles using DMSO as a formylating agent demonstrates the potential for creating a variety of indazole-based compounds in moderate to excellent yields (Bhattacharjee et al., 2021). Additionally, the synthesis of novel oxazole derivatives from indazole-3-carboxylic acid methyl ester underscores the compound's utility in constructing complex heterocyclic systems (Reddy et al., 2013).
Biological Activities
While the focus excludes drug use and side effects, it's worth noting that indazole derivatives, closely related to methyl 3-formyl-1H-indazole-6-carboxylate, have been explored for their biological activities. Studies on 1H-benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids have shown significant antiproliferative activity, suggesting potential applications in cancer research (Molinari et al., 2015).
Mechanism of Action
Biochemical Pathways
Indazole derivatives have been noted for their potential in the treatment of various disorders, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
These properties would provide insight into the compound’s bioavailability, or how much of the compound is able to enter circulation and exert an effect on the body .
Result of Action
Indazole derivatives have been noted for their potential biological activity, suggesting that they may have significant effects at the molecular and cellular level .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Safety and Hazards
“Methyl 3-formyl-1H-indazole-6-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
methyl 3-formyl-2H-indazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-12-9(7)5-13/h2-5H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIODGFZSWUWOGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646286 |
Source
|
Record name | Methyl 3-formyl-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-1H-indazole-6-carboxylate | |
CAS RN |
885518-86-5 |
Source
|
Record name | Methyl 3-formyl-1H-indazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885518-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-formyl-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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